molecular formula C19H22N2O4S B269423 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

货号 B269423
分子量: 374.5 g/mol
InChI 键: OCHPFZLDSHENKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to apoptosis of malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also inhibits the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have potent activity against BTK in biochemical assays, with an IC50 (half maximal inhibitory concentration) in the low nanomolar range. In preclinical models of B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has demonstrated dose-dependent inhibition of tumor growth and induction of apoptosis in malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases and inflammatory disorders.

实验室实验的优点和局限性

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has several advantages over other BTK inhibitors, such as ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown activity against BTK mutations that confer resistance to ibrutinib, making it a promising alternative for patients who have developed resistance to ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also has a shorter half-life than ibrutinib, which may reduce the risk of adverse effects associated with long-term BTK inhibition. However, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the combination of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, for the treatment of B-cell malignancies. Another area of interest is the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide for the treatment of autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Additional preclinical studies are needed to further evaluate the safety and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in these indications. Finally, clinical trials are needed to determine the optimal dosing, safety, and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in humans.

合成方法

The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves a series of chemical reactions, starting with the condensation of 4-aminophenylsulfonamide and 2-furaldehyde to form the intermediate 4-(tetrahydro-2-furanylmethylamino)phenylsulfonamide. This intermediate is then coupled with 4-methylbenzoic acid to produce 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been optimized for large-scale production and has been reported in several scientific publications.

科学研究应用

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also demonstrated activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib. In addition to B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown promise in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

属性

产品名称

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

分子式

C19H22N2O4S

分子量

374.5 g/mol

IUPAC 名称

4-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4S/c1-14-4-6-15(7-5-14)19(22)21-16-8-10-18(11-9-16)26(23,24)20-13-17-3-2-12-25-17/h4-11,17,20H,2-3,12-13H2,1H3,(H,21,22)

InChI 键

OCHPFZLDSHENKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。